molecular formula C15H17NO2 B5140171 N-(4-sec-butylphenyl)-2-furamide

N-(4-sec-butylphenyl)-2-furamide

Cat. No.: B5140171
M. Wt: 243.30 g/mol
InChI Key: XPZCULVCKWTPTD-UHFFFAOYSA-N
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Description

N-(4-sec-Butylphenyl)-2-furamide is a synthetic organic compound belonging to the 2-furamide class, characterized by a furan ring substituted with an amide group at the 2-position. The amide nitrogen is further attached to a 4-sec-butylphenyl moiety. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity due to the branched sec-butyl group, which may influence bioavailability and target binding.

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-11(2)12-6-8-13(9-7-12)16-15(17)14-5-4-10-18-14/h4-11H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZCULVCKWTPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642876
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of 2-Furamide Derivatives

Compound Name Substituent(s) Biological Activity/Application Key Findings References
N-(4-sec-Butylphenyl)-2-furamide 4-sec-butylphenyl Not explicitly reported Hypothesized enhanced lipophilicity and metabolic stability due to branched alkyl. -
N-(4-Benzoylphenyl)-2-furamide (3a) 4-benzoylphenyl Antihyperlipidemic Demonstrated potent cholesterol-lowering effects in rat models.
5-(2-Cl-Ph)-N-(4-sulfamoylPh)-2-furamide 2-chlorophenyl, 4-sulfamoylphenyl Not explicitly reported Sulfamoyl group may enhance solubility and target specificity.
5-(3,5-DCl-PhO)-N-(4-pyridinyl)-2-furamide 3,5-dichlorophenoxy, 4-pyridinyl Enzyme-enhancing (preclinical) Increased N370S enzyme activity by 2.5-fold at 12.5 µM in cell assays.
N-(2,6-Dimethoxyphenyl)-5-(complex substituent)-2-furamide 2,6-dimethoxyphenyl, hydroxy-isopropyl-benzyl Not explicitly reported Bulky substituents may reduce bioavailability but improve target affinity.
Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted logP* Key Features
This compound ~263.3 ~3.2 Moderate lipophilicity; sec-butyl enhances membrane permeability.
N-(4-Benzoylphenyl)-2-furamide ~335.4 ~3.8 Higher logP due to benzoyl group; potential for CNS penetration.
5-(2-Cl-Ph)-N-(4-sulfamoylPh)-2-furamide ~376.8 ~1.5 Sulfamoyl group reduces logP, improving aqueous solubility.
N-(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)-2-furamide 261.28 ~1.8 Heterocyclic substituents may enhance metabolic stability.

*logP values estimated using fragment-based methods.

Research Findings and Mechanistic Insights
  • Antihyperlipidemic Activity : N-(4-Benzoylphenyl)-2-furamide derivatives (3a, 3b) reduced serum cholesterol in rats by modulating lipid metabolism pathways, likely through PPAR-α/γ agonism .
  • Metabolic Stability : Compounds with sulfamoyl or heterocyclic groups (e.g., tetrahydro-pyran in ) exhibited improved metabolic profiles compared to alkyl-substituted analogs, as inferred from structural trends.
Structural-Activity Relationships (SAR)
  • Electron-Withdrawing Groups (EWGs) : Chloro (Cl) and sulfamoyl groups enhance solubility and target binding via polar interactions .
  • Lipophilic Substituents : sec-Butyl and benzoyl groups improve membrane permeability but may increase off-target binding or hepatic metabolism .
  • Bulkiness vs. Activity : Bulky substituents (e.g., dimethoxyphenyl in ) can hinder activity unless paired with complementary pharmacophores.

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